molecular formula C11H11NO B3149730 1-(Quinolin-3-yl)ethan-1-ol CAS No. 67752-30-1

1-(Quinolin-3-yl)ethan-1-ol

Cat. No.: B3149730
CAS No.: 67752-30-1
M. Wt: 173.21 g/mol
InChI Key: SKBHMOHCXMUCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Quinolin-3-yl)ethan-1-ol, also referred to as 3-quinoline ethanol or 3-QE, is a chemical compound that belongs to the family of quinolines. It has a molecular weight of 173.21 .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-8,13H,1H3 .


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. For instance, they can undergo nucleophilic and electrophilic substitution reactions . The specific reactions that this compound undergoes are not explicitly mentioned in the search results.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 173.21 . The compound is in powder form .

Scientific Research Applications

Anticancer Properties

1-(Quinolin-3-yl)ethan-1-ol and its derivatives have been studied for their potential anticancer properties. Research conducted by Suzuki et al. (2020) on a related compound, 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303), demonstrated potent antiproliferative activity. This compound interfered with microtubule formation at centrosomes and showed dose-dependent inhibition of tumor growth in a human colon cancer xenograft model (Suzuki et al., 2020).

Another study highlighted the anticancer potential of a quinoline derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, which showed high antiproliferative activity through mechanisms like DNA intercalation and cell cycle arrest (Via et al., 2008).

Molecular Recognition and Analysis

Optically pure derivatives of this compound have been used as agents for molecular recognition. Khanvilkar and Bedekar (2018) reported that optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol was effective in molecular recognition of isomers using NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Synthesis of Kinase Inhibitors

The compound has been involved in the synthesis of kinase inhibitors. Kuethe et al. (2005) described the synthesis of 1H-indol-2-yl-1H-quinolin-2-one, a potent KDR kinase inhibitor, where this compound derivatives played a critical role (Kuethe et al., 2005).

Pharmacological Applications

The compound's derivatives have been studied for various pharmacological applications, such as anti-hypertensive agents. Bajpai et al. (2000) researched the compound Centhaquin, a derivative, highlighting its potential in hypertension treatment (Bajpai et al., 2000).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of 1-(Quinolin-3-yl)ethan-1-ol could involve further exploration of its synthesis methods and potential biological and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

The role of 1-(Quinolin-3-yl)ethan-1-ol in biochemical reactions is not well-documented in the literature. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the quinoline derivative.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are currently unknown. Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in laboratory settings are not well-documented. Quinoline derivatives are generally stable compounds .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported in the literature. Quinoline derivatives have been studied in animal models, and their effects can vary with dosage .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Quinoline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Quinoline derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently unknown. Quinoline derivatives can be directed to specific compartments or organelles based on their structure and functional groups .

Properties

IUPAC Name

1-quinolin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-8,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBHMOHCXMUCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2N=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306495
Record name 3-Quinolinemethanol, α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67752-30-1
Record name 3-Quinolinemethanol, α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67752-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinemethanol, α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(quinolin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Quinolin-3-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(Quinolin-3-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(Quinolin-3-yl)ethan-1-ol
Reactant of Route 4
1-(Quinolin-3-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(Quinolin-3-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(Quinolin-3-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.